Roxindole (EMD 49980) is a specialized indolyl-butylamine derivative characterized by its potent, selective presynaptic dopamine D2/D3 autoreceptor agonism and dual serotonergic activity, including 5-HT1A partial agonism and serotonin reuptake inhibition [1]. For procurement and assay standardization, it is highly valued as a reference ligand that isolates presynaptic autoreceptor pathways from postsynaptic D2 activation, a distinction difficult to achieve with traditional broad-spectrum agonists [1]. Commercially available in high-purity hydrochloride salt forms (≥98% HPLC), it offers the requisite solubility and long-term stability in DMSO stock solutions necessary for reproducible high-throughput neuropharmacological screening and receptor binding assays.
Substituting Roxindole with common in-class alternatives like quinpirole, haloperidol, or pramipexole fundamentally alters assay outcomes due to distinct receptor efficacy profiles [1]. While quinpirole acts as a full or hyper-efficacious agonist at D2 receptors, Roxindole functions as a highly restricted partial agonist at D2 sites, effectively acting as an antagonist at postsynaptic D2 receptors while maintaining D3 activation [1]. Furthermore, generic dopaminergic substitutes lack Roxindole's nanomolar affinity for the 5-HT1A receptor and the serotonin transporter. Using a generic D2/D3 agonist in dual-pathway neuropharmacology models will fail to replicate the precise autoreceptor-selective and serotonergic-modulating baseline required for advanced psychiatric and neurodegenerative disease modeling.
In [35S]GTPgammaS binding assays, Roxindole demonstrates a highly restricted partial agonism at recombinant human D2 receptors compared to the standard agonist quinpirole[1]. While quinpirole over-stimulates the D2 receptor, Roxindole's minimal activation profile allows it to potently block dopamine-stimulated binding at hD2 receptors (pKB = 9.05), isolating D3 and autoreceptor activity [1].
| Evidence Dimension | Maximal efficacy (Emax) at recombinant human D2 receptors (relative to dopamine = 100%) |
| Target Compound Data | Roxindole: Emax = 10.5% |
| Comparator Or Baseline | Quinpirole: Emax = 132% |
| Quantified Difference | 12.5-fold lower D2 maximal efficacy for Roxindole, preventing postsynaptic hyper-activation. |
| Conditions | [35S]GTPgammaS binding experiments at recombinant human D2 receptors. |
Procuring Roxindole provides an essential tool for isolating D3-mediated responses without confounding postsynaptic D2 hyper-activation, a critical requirement for selective autoreceptor screening.
Roxindole acts as a potent dual-action ligand, exhibiting high affinity and partial agonism at the 5-HT1A receptor, a property completely absent in standard dopaminergic comparators like quinpirole[1]. This dual mechanism is essential for modeling complex neuropharmacological interactions without requiring multi-compound dosing [1].
| Evidence Dimension | 5-HT1A receptor binding affinity (pKi) and activation (Emax) |
| Target Compound Data | Roxindole: pKi = 9.42, Emax = 59.6% |
| Comparator Or Baseline | Quinpirole: Negligible activity at 5-HT1A receptors. |
| Quantified Difference | Absolute functional divergence; Roxindole acts as a potent 5-HT1A partial agonist whereas the comparator is inactive. |
| Conditions | [35S]GTPgammaS binding stimulated by 100 nM ligand at recombinant human 5-HT1A receptors. |
Buyers requiring a single, stable reference standard for simultaneous dopaminergic and serotonergic modulation must select Roxindole over mono-acting dopaminergic agents.
For industrial and high-throughput laboratory procurement, the physical form of the compound dictates its utility. Roxindole hydrochloride (CAS 108050-82-4) provides superior solubility and long-term stability in standard screening solvents compared to unformulated free base extracts. It maintains integrity in DMSO over extended periods, which is vital for automated dispensing systems .
| Evidence Dimension | Long-term storage stability in DMSO stock solutions |
| Target Compound Data | Maintains stability for 12 months at -20°C in 10 mM DMSO solutions. |
| Comparator Or Baseline | Free base indolyl-butylamines (prone to oxidation and lower solubility). |
| Quantified Difference | Extended shelf-life and reproducible ≥98% HPLC purity for the hydrochloride salt. |
| Conditions | 10 mM DMSO stock solution stored at -20°C for high-throughput screening applications. |
Procuring the hydrochloride salt ensures assay reproducibility and minimizes reagent degradation in automated high-throughput screening libraries.
Because Roxindole functions as a highly restricted partial agonist at D2 receptors (Emax = 10.5%) while maintaining D3 activation, it is the optimal reference standard for in vitro assays designed to isolate presynaptic autoreceptor mechanisms from postsynaptic D2 signaling [1]. It replaces quinpirole in protocols where postsynaptic hyper-activation would confound the data.
Roxindole’s unique combination of D3 agonism, 5-HT1A partial agonism (pKi = 9.42), and serotonin reuptake inhibition makes it an essential tool for modeling complex psychiatric and neurodegenerative pathways [1]. It is prioritized in high-throughput screening libraries where multi-target engagement is required, eliminating the need to co-administer separate D2 agonists and SSRIs.
The high-purity hydrochloride salt form of Roxindole is specifically suited for integration into automated compound libraries . Its proven stability in 10 mM DMSO stock solutions for up to 12 months at -20°C ensures that long-term screening campaigns for novel neurological therapeutics yield consistent, reproducible hit rates without signal degradation from reagent breakdown.